molecular formula C10H8ClNO3 B6215168 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride CAS No. 2731013-79-7

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B6215168
CAS No.: 2731013-79-7
M. Wt: 225.6
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Description

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound belonging to the quinolone family, which is known for its significant pharmaceutical and biological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibiotics and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method includes the acylation of anthranilic acid with malonyl chloride in the presence of a base such as triethylamine, followed by cyclization to form the quinolone core . Another method involves the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies, such as one-pot reactions and flow chemistry, to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound interferes with DNA replication, transcription, and repair, ultimately leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics, which target the bacterial DNA synthesis machinery .

Comparison with Similar Compounds

Similar Compounds

    Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: A fluoroquinolone with enhanced antibacterial activity.

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Properties

CAS No.

2731013-79-7

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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